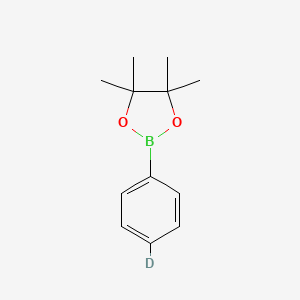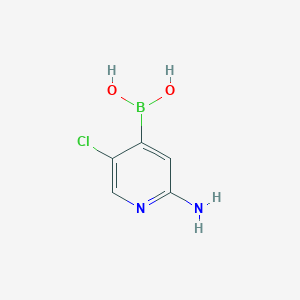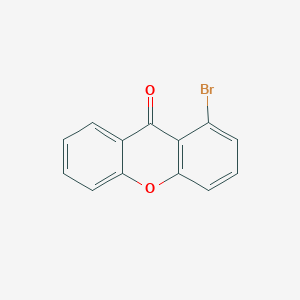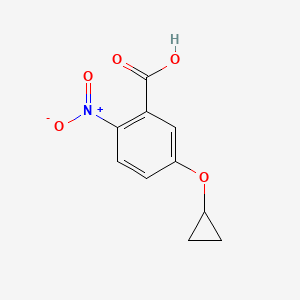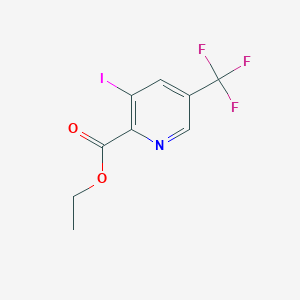
4-(2-Chloropyridin-5-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-Chloro-3-pyridinyl)benzenamine is an organic compound with the molecular formula C11H9ClN2 It consists of a benzenamine moiety substituted with a 6-chloro-3-pyridinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloro-3-pyridinyl)benzenamine typically involves the coupling of a chloropyridine derivative with an aniline derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 6-chloro-3-pyridineboronic acid with 4-bromoaniline in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions.
Industrial Production Methods
Industrial production of 4-(6-Chloro-3-pyridinyl)benzenamine may involve large-scale Suzuki-Miyaura coupling reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-(6-Chloro-3-pyridinyl)benzenamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or hydroxylamine derivatives.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially at the chloro-substituted pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine or hydroxylamine derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
4-(6-Chloro-3-pyridinyl)benzenamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and dyes.
作用機序
The mechanism of action of 4-(6-Chloro-3-pyridinyl)benzenamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The chloro and pyridinyl groups play a crucial role in its binding affinity and specificity .
類似化合物との比較
Similar Compounds
- 4-(2-Chloropyridin-5-yl)aniline
- 4-(3-Chloropyridin-2-yl)aniline
- 4-(4-Chloropyridin-3-yl)aniline
Uniqueness
4-(6-Chloro-3-pyridinyl)benzenamine is unique due to the specific positioning of the chloro and pyridinyl groups, which confer distinct chemical and biological properties. This positioning affects its reactivity, binding affinity, and overall effectiveness in various applications .
特性
分子式 |
C11H9ClN2 |
|---|---|
分子量 |
204.65 g/mol |
IUPAC名 |
4-(6-chloropyridin-3-yl)aniline |
InChI |
InChI=1S/C11H9ClN2/c12-11-6-3-9(7-14-11)8-1-4-10(13)5-2-8/h1-7H,13H2 |
InChIキー |
KFVXLDDTGHJHPF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-8-methoxy-](/img/structure/B13983547.png)


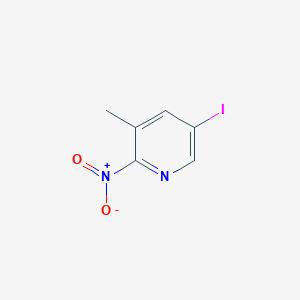


![tert-butyl (3S)-3-[[(tert-butyldiphenylsilyl)oxy]methyl]-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13983575.png)
